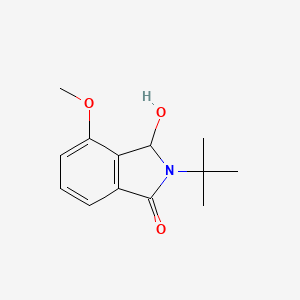

2-Iodo-3-methylphenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Iodo-3-methylphenol is a type of organoiodide of phenol that contains one covalently bonded iodine atom . It is a derivative of cresol, which is a group of aromatic organic compounds, also categorized as methyl phenols .

Molecular Structure Analysis

The molecular formula of this compound is C7H7IO . The InChI code is 1S/C7H7IO/c1-5-3-2-4-6(9)7(5)8/h2-4,9H,1H3 .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 234.04 . It is a powder at room temperature .Scientific Research Applications

Odor Analysis in Mineral Water : 2-Iodo-4-methylphenol, closely related to 2-Iodo-3-methylphenol, was identified as one of the compounds responsible for a medicinal off-odour in mineral water. It exhibits extremely potent odour properties with very low odour thresholds in both air and water, suggesting its significant impact on water quality and sensory perception (Strube, Guth, & Buettner, 2009).

Oxidative Dearomatization in Organic Synthesis : Research on 2-methylphenols, including compounds structurally similar to this compound, showed their potential in regioselective dearomatization into cyclohexa-2,4-dienone derivatives. This process is important in synthetic chemistry for creating complex organic molecules (Quideau, Pouységu, Ozanne, & Gagnepain, 2005).

Gas Chromatography Applications : A procedure was developed for determining phenols, including methylphenols structurally similar to this compound, in aqueous media. This involves synthesizing iodine derivatives and determining them by gas chromatography, indicating the relevance of such compounds in analytical chemistry (Gruzdev, Kuzivanov, Zenkevich, & Kondratenok, 2013).

Toxicity Studies in Drinking Water : Studies on iodoacids and iodo-trihalomethanes, related to this compound, revealed their occurrence in drinking water and potential toxicity to mammalian cells. This suggests the importance of monitoring and understanding the impact of such compounds on health and the environment (Richardson et al., 2008).

Photolithography in Semiconductor Manufacturing : Research on halogenated methylphenols, including analogs of this compound, demonstrated their role in photolithography for extreme ultraviolet (EUV) lithography, crucial for advanced semiconductor manufacturing. They are used to study processes such as photoabsorption and molecular fragmentation, which are essential for designing efficient photoresists (Kostko et al., 2018).

PET Radiotracer Development : A study on the synthesis of 1-iodo-2-[11 C]methylpropane and its application for alkylation reactions and C-C bond formation suggests the utility of iodinated compounds, including those structurally similar to this compound, in developing positron emission tomography (PET) tracers for medical imaging (Rotteveel et al., 2017).

Safety and Hazards

Mechanism of Action

Target of Action

2-Iodo-3-methylphenol, also known as an iodophenol , is an organoiodide of phenol that contains one or more covalently bonded iodine atoms

Mode of Action

Iodophenols are produced by electrophilic halogenation of phenol with iodine . This suggests that the compound might interact with its targets through a similar mechanism, possibly involving the transfer of iodine atoms.

Biochemical Analysis

Biochemical Properties

It is known that phenolic compounds, such as 2-Iodo-3-methylphenol, can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

The cellular effects of this compound are not well-documented. It is known that phenolic compounds can have various effects on cells. For instance, some phenolic compounds have been found to be cytotoxic, causing cell death

Molecular Mechanism

Phenolic compounds can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Phenolic compounds can be involved in various metabolic pathways, interacting with enzymes and cofactors

Properties

IUPAC Name |

2-iodo-3-methylphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IO/c1-5-3-2-4-6(9)7(5)8/h2-4,9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQQLELZQLWQUEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)O)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1243471-41-1 |

Source

|

| Record name | 2-Iodo-3-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Allyloxycarbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B596749.png)

![(2-(Triethylsilyl)benzo[b]thiophen-7-yl)boronic acid](/img/structure/B596750.png)

![(1H-Pyrrolo[2,3-b]pyridin-6-yl)boronic acid](/img/structure/B596760.png)

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine](/img/structure/B596763.png)

![Ethyl 3-chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B596764.png)